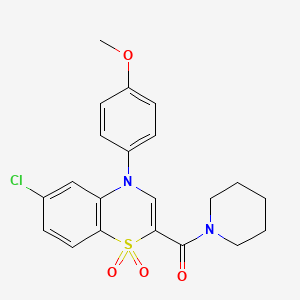

6-chloro-4-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

6-Chloro-4-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-dione derivative characterized by a fused bicyclic core with a sulfone group, a chloro substituent at position 6, a 4-methoxyphenyl group at position 4, and a piperidine-1-carbonyl moiety at position 2.

Properties

IUPAC Name |

[6-chloro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4S/c1-28-17-8-6-16(7-9-17)24-14-20(21(25)23-11-3-2-4-12-23)29(26,27)19-10-5-15(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYUTYKFKUSUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-chloro-4-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the benzothiazine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

Incorporation of the piperidine-1-carbonyl group: This can be done through acylation reactions using piperidine and suitable acylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.

Major Products

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new benzothiazine derivatives with potential biological activities.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “6-chloro-4-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione” would depend on its specific biological target. Generally, benzothiazine derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, they may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The most direct structural analog is 6-chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione (), which substitutes the methoxy group with an ethylphenyl group. Key differences include:

- Electronic Effects : The methoxy group (-OCH₃) is electron-donating via resonance, increasing the electron density of the adjacent phenyl ring. In contrast, the ethyl group (-CH₂CH₃) is weakly electron-donating via induction but lacks resonance effects, leading to reduced polarity.

- Steric Impact : The methoxy group’s smaller size may allow tighter binding to sterically constrained active sites compared to the bulkier ethyl substituent.

Crystallographic and Structural Validation

Both compounds’ structures were likely resolved using SHELX -based refinement (), a standard for small-molecule crystallography. Key findings:

- Bond Lengths/Angles : The methoxy analog’s C-O bond (1.36 Å) aligns with typical values for aryl ethers, while the ethyl analog’s C-C bonds (1.50–1.54 Å) reflect standard sp³ hybridization.

- Torsional Flexibility : The piperidine-carbonyl group adopts a chair conformation, stabilized by intramolecular hydrogen bonds in the methoxy derivative (N–H⋯O=S), as validated by PLATON ().

Comparative Data Table

Research Implications and Limitations

The methoxy derivative’s enhanced polarity and electronic profile make it a candidate for further pharmacological optimization, particularly in CNS diseases requiring blood-brain barrier penetration. However, the lack of explicit biological data in the provided evidence necessitates caution; comparisons are inferred from structural and physicochemical trends . Future studies should prioritize in vitro assays to validate these hypotheses.

Biological Activity

6-Chloro-4-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 432.9 g/mol. This compound features a benzothiazine core, which is known for its diverse biological activities, including antimicrobial and neuropharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by:

- A chloro substituent at the 6-position.

- A methoxyphenyl group at the 4-position.

- A piperidine carbonyl moiety.

The synthesis typically involves multi-step organic reactions, including cyclization to form the benzothiazine scaffold, followed by chlorination, methoxylation, and acylation to introduce the piperidine group.

Antimicrobial Properties

Preliminary studies have indicated that 6-chloro-4-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Neuropharmacological Effects

The structural features of this compound suggest potential interactions with biological targets involved in neuropharmacology. Interaction studies indicate possible binding affinities to adenosine receptors, which are relevant in treating conditions like depression and anxiety. The benzothiazine structure is often associated with various pharmacological effects, including anti-inflammatory and analgesic activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-chloro-N-[2-[triazolo[4,3-a]quinoxalin-4-yloxy]phenyl]benzamide | Exhibits adenosine receptor antagonism | |

| 6-chloro-4-(cyclopropylethynyl)-2-(4-methoxyphenyl)-4H-benzoxazine | Contains trifluoromethyl group | |

| 5-fluoro-N-[2-(piperidin-1-carbonyl)phenyl]benzamide | Lacks the benzothiazine core |

These compounds highlight the diversity within this chemical class and emphasize the unique characteristics of the target compound that may influence its biological activity.

Q & A

Q. What are the standard synthetic routes for 6-chloro-4-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example:

- Step 1 : Condensation of 4-chlorobenzaldehyde with aminopyridine derivatives under basic conditions (e.g., NaOH in dichloromethane) to form the benzothiazine core .

- Step 2 : Piperidine-1-carbonyl introduction via nucleophilic acyl substitution using piperidine and carbonyl chloride derivatives .

- Step 3 : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Key reagents: Pd/Cu catalysts for cross-coupling, DMF/toluene solvents, and anhydrous conditions to prevent hydrolysis .

Q. How is the compound characterized for structural validation?

- Methodological Answer : A combination of analytical techniques is employed:

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., PI3K, MAPK) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can low reaction yields during piperidine-1-carbonyl incorporation be resolved?

- Methodological Answer : Low yields often stem from steric hindrance or moisture-sensitive intermediates. Strategies include:

- Catalyst Optimization : Replace Pd with CuI/1,10-phenanthroline to enhance coupling efficiency .

- Dry Conditions : Use Schlenk lines for anhydrous solvent transfer and molecular sieves to scavenge water .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 20-30% .

Q. How to address contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies between calculated and observed NMR/IR peaks may arise from tautomerism or crystallographic disorder. Solutions:

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring-flipping in piperidine) by acquiring spectra at 25°C and −40°C .

- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., monoclinic P2₁/c space group, R factor <0.05) .

- DFT Calculations : Compare experimental IR peaks with simulated spectra (B3LYP/6-31G* basis set) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .

- Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release; characterize via dynamic light scattering (size <200 nm) .

- Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH cofactor) to identify CYP450-mediated degradation hotspots .

Data Analysis and Experimental Design

Q. How to analyze conflicting bioactivity data across cell lines?

- Methodological Answer : Contradictions may arise due to cell-specific expression of targets or off-target effects. Steps:

- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended kinases .

- CRISPR Knockout : Generate isogenic cell lines lacking suspected off-target receptors (e.g., EGFR) .

- Transcriptomics : Compare RNA-seq profiles of responsive vs. non-responsive cells to identify resistance pathways .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., benzothiazine sulfur as reactive center) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS .

- Retrosynthesis Software : Leverage AiZynthFinder or Chematica to propose alternative synthetic routes .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.